molecular formula C9H7N5O B11482448 4-Methoxytetrazolo[1,5-a]quinoxaline

4-Methoxytetrazolo[1,5-a]quinoxaline

Cat. No.: B11482448
M. Wt: 201.18 g/mol
InChI Key: VEKBUDDBMJNFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxytetrazolo[1,5-a]quinoxaline is a versatile nitrogen-rich heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and neuroscience research. It belongs to the tetrazolo[1,5-a]quinoxaline family, which is recognized as a privileged scaffold for constructing new nitrogen-enriched quinoxaline-based structures . This compound is primarily valued for its role as a precursor in the synthesis of more complex fused ring systems. Under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'click chemistry' conditions, tetrazolo[1,5-a]quinoxalines can be efficiently converted into 1,2,3-triazoloquinoxalines, a class of compounds with reported applications in developing kinase inhibitors and fluorescent probes . The methoxy substituent at the 4-position is of particular interest, as electron-donating groups like methoxy have been shown to favor the formation of triazole products over competing imidazole pathways during such reactions, providing researchers with greater synthetic control . Furthermore, closely related styryl-substituted tetrazolo[1,5-a]quinoxaline derivatives have demonstrated promising preliminary anticonvulsant activity in animal models, such as the pentylenetetrazole (PTZ) model, suggesting the potential research value of this chemotype in neuroscience for studying seizure-related mechanisms . As a building block, it enables access to novel molecular architectures for screening in various biological assays and for the development of advanced materials. This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

4-methoxytetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C9H7N5O/c1-15-9-8-11-12-13-14(8)7-5-3-2-4-6(7)10-9/h2-5H,1H3

InChI Key

VEKBUDDBMJNFNK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N3C1=NN=N3

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for 4 Methoxytetrazolo 1,5 a Quinoxaline

Direct Synthesis Approaches to the Core Structure

The formation of the 4-methoxytetrazolo[1,5-a]quinoxaline scaffold is a multi-step process that begins with commercially available precursors. The general strategy involves the construction of a quinoxaline (B1680401) ring system, followed by the annulation of the tetrazole moiety.

The synthesis of tetrazolo[1,5-a]quinoxalines, including the 4-methoxy derivative, typically starts from o-phenylenediamine (B120857). nih.gov A common pathway involves the condensation of the diamine to form a corresponding quinoxalinone, which is then chlorinated. nih.gov The crucial step for the formation of the tetrazole ring is the introduction of an azide (B81097) source. nih.govnih.gov

The synthesis of this compound has been achieved, with specific reaction conditions leading to its formation. beilstein-journals.org The final step in a typical synthesis involves the reaction of a chlorinated quinoxaline precursor with sodium azide (NaN₃). This reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, for instance, 80 °C for 2 hours. beilstein-journals.org Following the reaction, purification is necessary to isolate the desired product from byproducts. A combination of extraction and column chromatography is an effective purification method. beilstein-journals.org In one documented synthesis, this purification process yielded this compound as a colorless solid. beilstein-journals.org

General reaction conditions for the final azidation step are summarized in the table below.

ParameterValue
Reactant2-chloro-3-methoxyquinoxaline (B1320914)
ReagentSodium Azide (NaN₃)
SolventDimethylformamide (DMF)
Temperature60–80 °C
Reaction Time2–26 hours

This table presents generalized conditions based on the synthesis of similar tetrazolo[1,5-a]quinoxalines. nih.gov

The primary precursor for the quinoxaline core is o-phenylenediamine. nih.gov This is condensed with a suitable partner to form a quinoxalinone derivative. This intermediate then undergoes chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), to yield a chloroquinoxaline. nih.govbeilstein-archives.org For the synthesis of the target compound, 2-chloro-3-methoxyquinoxaline would be the key intermediate.

The derivatization of the quinoxaline core before the formation of the tetrazole ring is a viable strategy for introducing various functionalities. For instance, starting with 2,3-dichloroquinoxaline (B139996), one chlorine atom can be selectively substituted by reacting with secondary amines, which can then be followed by the reaction with sodium azide to form 4-amino substituted tetrazolo[1,5-a]quinoxalines. iau.ir This highlights the possibility of creating a range of derivatives by modifying the quinoxaline precursor prior to the tetrazole ring formation.

Derivatization Strategies for Functionalization of this compound

This compound can be further functionalized, primarily through reactions involving the tetrazole ring, which can act as a precursor to a quinoxaline-azide. nih.gov This reactivity is exploited in copper-catalyzed reactions to generate novel heterocyclic systems.

The tetrazole ring of this compound can undergo a ring-opening to form an in-situ azide, which can then participate in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the synthesis of 1,2,3-triazoloquinoxalines. nih.gov The reaction involves treating the tetrazolo[1,5-a]quinoxaline (B8696438) with an alkyne in the presence of a copper catalyst. nih.gov

The reaction conditions for the CuAAC can be optimized to favor the formation of the triazole product. A typical catalyst used is a copper(I) source, such as that generated from (CuOTf)₂·C₆H₆. nih.govbeilstein-journals.org The reaction is generally conducted in a solvent like toluene (B28343) at elevated temperatures (e.g., 100 °C). nih.govbeilstein-journals.org The choice of alkyne can be varied to introduce different substituents onto the resulting triazole ring. nih.gov It has been noted that for some substituted derivatives, the reaction gives better yields in the absence of a base like N,N-Diisopropylethylamine (DIPEA). nih.gov

A competing reaction to the CuAAC is the copper-catalyzed denitrogenative annulation, which leads to the formation of imidazoloquinoxalines. nih.govnih.gov This reaction also proceeds from the tetrazolo[1,5-a]quinoxaline precursor under similar copper-catalyzed conditions. nih.gov The outcome of the reaction, whether it yields the triazole or the imidazole (B134444), can be influenced by the reaction conditions, particularly the concentration of the alkyne. nih.gov

The formation of the imidazole derivative involves the loss of a nitrogen molecule (N₂) from the tetrazole moiety and subsequent ring closure. nih.gov This denitrogenative process provides a pathway to a different class of fused quinoxaline heterocycles. nih.gov

The table below summarizes the products from the reaction of a substituted tetrazolo[1,5-a]quinoxaline with hexyne under CuAAC conditions, illustrating the competing formation of triazole and imidazole derivatives.

EntrySubstituent (R¹)Triazole Yield (%)Imidazole Yield (%)
1H81-
27-CF₃1766
37-OMe2459
48-Me2811

Data adapted from a study on various substituted tetrazolo[1,5-a]quinoxalines reacted with hexyne. nih.govbeilstein-journals.org

The mechanism of the denitrogenative annulation is thought to be initiated by the complexation of the copper catalyst with the tetrazole, likely in its open-form as a quinoxaline-azide. nih.gov This is in contrast to the CuAAC reaction, which is initiated by the complexation of the copper catalyst with the alkyne. nih.gov The competition between these two pathways is therefore dependent on the relative concentrations of the tetrazole and the alkyne. nih.gov

Increasing the alkyne concentration generally favors the CuAAC pathway, leading to a higher yield of the triazole product. nih.gov This is because a higher concentration of the alkyne increases the probability of it coordinating with the copper catalyst over the tetrazole. nih.gov Mechanistic studies involving the addition of radical scavengers like TEMPO have shown no significant change in the yield of the imidazole product, suggesting that the reaction does not proceed through a radical pathway. beilstein-journals.org Instead, it is proposed to involve a copper-nitrene species.

Copper-Catalyzed Denitrogenative Annulation towards Imidazoloquinoxalines

Influence of Alkyne Concentration and Substitutions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for the synthesis of 1,2,3-triazole-substituted quinoxalines from tetrazolo[1,5-a]quinoxaline precursors. In this reaction, the tetrazolo[1,5-a]quinoxaline acts as a quinoxaline-azide precursor. However, a competing reaction, denitrogenative annulation, can lead to the formation of imidazole derivatives. The outcome of this reaction is significantly influenced by both the concentration of the alkyne and the nature of the substituents on the quinoxaline ring. iau.ir

Research has shown that for 4-substituted tetrazolo[1,5-a]quinoxalines, increasing the amount of alkyne favors the formation of the desired 1,2,3-triazole product. For instance, in a reaction with a substituted tetrazolo[1,5-a]quinoxaline, increasing the alkyne from 1.1 equivalents to 8 equivalents led to a significant increase in the triazole yield, while the formation of the competing imidazole product was suppressed. iau.ir This is attributed to the mechanism where a higher alkyne concentration increases the probability of the alkyne coordinating to the copper catalyst, thus promoting the CuAAC pathway over the denitrogenative annulation which is thought to proceed via complexation of the open-form azide. iau.ir

The electronic and steric properties of the substituent at the 4-position of the tetrazolo[1,5-a]quinoxaline ring also play a crucial role. Substituents with electron-donating properties or a positive mesomeric effect, such as methoxy (B1213986) and methyl groups, tend to favor the formation of the triazole product. Conversely, sterically demanding groups, like isopropyl, lead to a preference for the imidazole product. iau.ir

Table 1: Influence of Alkyne Concentration on Product Distribution

EntryAlkyne EquivalentsTriazole Product Yield (%)Imidazole Product Yield (%)
11.1Not IsolatedSlightly Affected
2Increased10% to 62%22% to 13%
38-No Imidazole Formation Observed

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for the functionalization of the tetrazolo[1,5-a]quinoxaline core, particularly at the 4-position. The synthesis of 4-aminotetrazolo[1,5-a]quinoxaline derivatives has been successfully achieved through the displacement of a chlorine atom from a precursor molecule. organic-chemistry.org

In a typical procedure, 2,3-dichloroquinoxaline is first reacted with a secondary amine, such as morpholine, pyrrolidine, or piperidine, in boiling ethanol (B145695). This initial step results in the selective substitution of one chlorine atom, yielding the corresponding monoaminoquinoxaline derivative. Subsequent treatment of these intermediates with sodium azide in warm dimethylsulfoxide (DMSO) facilitates the formation of the tetrazole ring, affording the desired 4-amino-substituted tetrazolo[1,5-a]quinoxalines in good yields. organic-chemistry.org The absence of the characteristic azide stretching band in the IR spectra of the final products confirms the successful cyclization to the tetrazole ring. organic-chemistry.org

PrecursorNucleophileProductYield (%)
2-Chloro-3-(morpholin-4-yl)quinoxalineSodium Azide4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline85
2-Chloro-3-(pyrrolidin-1-yl)quinoxalineSodium Azide4-(Pyrrolidin-1-yl)tetrazolo[1,5-a]quinoxaline90

Reaction with Hydrazinoquinoxaline Intermediates

The formation of the tetrazolo[1,5-a]quinoxaline ring system can be efficiently achieved through reactions involving hydrazinoquinoxaline intermediates. One established method involves the reaction of 2,3-dichloroquinoxaline with hydrazine (B178648), followed by treatment with sodium nitrite. iau.ir This sequence leads to the formation of 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043), which can then be further functionalized. iau.ir

Another approach starts from 2-chloro-3-methylquinoxaline, which upon treatment with hydrazine hydrate (B1144303), yields 2-hydrazino-3-methylquinoxaline. nih.gov While this intermediate can be used to form other fused heterocyclic systems, its reaction with nitrous acid provides a direct route to the tetrazolo[1,5-a]quinoxaline core. A similar transformation has been reported for the synthesis of tetrazolo[1,5-a]quinoline-5-carboxylic acid from 2-hydrazinylquinoline-4-carboxylic acid upon treatment with nitrous acid. nih.gov

A more detailed synthetic pathway to 4-substituted hydrazinotetrazolo[1,5-a]quinoxalines begins with 2,3-diketoquinoxaline. This starting material is reacted with phosphorus pentachloride and sodium azide in methanol (B129727) to produce 4-hydroxytetrazolo[1,5-a]quinoxaline. Subsequent reaction with phosphorous oxychloride yields 4-chlorotetrazolo[1,5-a]quinoxaline. This chloro-derivative is then treated with hydrazine hydrate in ethanol to furnish 4-hydrazinotetrazolo[1,5-a]quinoxaline. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of microwave assistance and non-toxic catalysts, are being increasingly applied to the synthesis of heterocyclic compounds, including tetrazolo[1,5-a]quinoxalines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. The synthesis of pyrazoline derivatives of tetrazolo[1,5-a]quinoline (B14009986) has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reactions completing in minutes rather than hours and with excellent yields. researchgate.net Although a direct microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of this technology to closely related structures suggests its high potential for the synthesis of the target compound.

Bismuth nitrate (B79036) is a non-toxic, inexpensive, and readily available catalyst that has shown great promise in promoting various organic transformations, including the synthesis of tetrazoles. It has been effectively used in the multicomponent synthesis of 5-aminotetrazoles from isothiocyanates, sodium azide, and amines under microwave heating. acs.org This demonstrates the potential of bismuth nitrate to catalyze the formation of the tetrazole ring, a key step in the synthesis of this compound. While a direct application of bismuth nitrate to the synthesis of the target compound has not been found, its proven efficacy in tetrazole synthesis under green conditions makes it a highly attractive candidate for future synthetic explorations in this area.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Methoxytetrazolo 1,5 a Quinoxaline

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In the analysis of 4-Methoxytetrazolo[1,5-a]quinoxaline, ESI-MS is used to determine the molecular weight of the compound. beilstein-journals.org The analysis typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the direct confirmation of the molecular mass. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). beilstein-journals.org This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS confirms the molecular formula (C₉H₇N₅O) by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org

HRMS data for the compound is presented below:

ParameterValue
Molecular FormulaC₉H₇N₅O
Calculated Mass [M+H]⁺Data not available in sources
Measured Mass [M+H]⁺Data not available in sources
Mass Error (ppm)Data not available in sources

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific structural components. The analysis confirms the presence of the aromatic quinoxaline (B1680401) core, the fused tetrazole ring, and the methoxy (B1213986) substituent.

Key vibrational bands observed for the compound are detailed in the table below. These include stretching vibrations for aromatic C-H bonds, various ring vibrations for the fused heterocyclic system, and characteristic stretches for the C-O bond of the methoxy group. The spectrum for this compound was recorded using Attenuated Total Reflection (ATR), with absorption band positions given in wavenumbers (cm⁻¹). researchgate.net

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3082, 3023Weak (w)Aromatic C-H Stretching
1662, 1609, 1547Weak (w)Aromatic C=C and C=N Stretching (Ring Vibrations)
1506, 1456Strong (s)Aromatic Ring Stretching
1322, 1315Medium (m)C-N Stretching / Ring Vibrations
1142Strong (s)C-O-C Asymmetric Stretching (Methoxy Group)
1098Very Strong (vs)Ring / C-O Stretching
975Very Strong (vs)Aromatic C-H Out-of-Plane Bending
778Very Strong (vs)Aromatic C-H Out-of-Plane Bending (ortho-disubstituted benzene)

Elemental Analysis (EA)

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, providing empirical validation of its molecular formula. For this compound, the molecular formula is C₉H₇N₅O. researchgate.net The theoretical elemental composition can be calculated from this formula. While high-resolution mass spectrometry (HRMS) has confirmed the exact mass consistent with this formula (Calculated: 201.0651, Found: 201.0651), the specific experimental percentages from elemental analysis are not detailed in the available literature. researchgate.net

The calculated elemental percentages provide a benchmark for experimental verification.

ElementSymbolCalculated Percentage (%)
CarbonC53.73
HydrogenH3.51
NitrogenN34.81
OxygenO7.95

X-ray Crystallography for Solid-State Structure Confirmation

Information regarding the single-crystal X-ray diffraction analysis for this compound is not available in the reviewed scientific literature. While crystallographic studies have been performed on related derivatives and reaction products, the specific solid-state structure, including precise bond lengths, bond angles, and crystal packing for the title compound, has not been reported. beilstein-journals.org

Theoretical and Computational Investigations of 4 Methoxytetrazolo 1,5 a Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. These methods, rooted in quantum mechanics, can elucidate aspects of molecular structure and energy that are difficult to access experimentally.

The electronic structure of a molecule dictates its optical and electronic properties. An essential parameter derived from electronic structure analysis is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a crucial indicator of a molecule's chemical reactivity and its potential applications in materials science, such as in organic electronics.

Many organic molecules can exist in different spatial arrangements known as conformers. Conformer analysis involves identifying the various possible conformations of a molecule and determining their relative energies to identify the most stable, or energetically favorable, structures. The methoxy (B1213986) group (-OCH3) in 4-Methoxytetrazolo[1,5-a]quinoxaline can rotate, potentially leading to different conformers.

A thorough conformer analysis would involve mapping the potential energy surface of the molecule as a function of the dihedral angle of the methoxy group. This would reveal the most stable orientation of the methoxy group relative to the quinoxaline (B1680401) ring system. At present, specific computational studies on the conformer analysis and energetic favorability of this compound are not documented in the scientific literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. DFT studies could be employed to calculate a wide range of properties for this compound, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties like electron density distribution and molecular electrostatic potential maps.

While DFT studies have been conducted on related quinoxaline and tetrazole derivatives, a dedicated DFT investigation focusing on this compound is not found in the current body of research. Such a study would be highly beneficial for a deeper understanding of its structural and electronic characteristics.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation encompass a range of computational techniques used to model and simulate the behavior of molecules. These methodologies can range from quantum mechanical methods to classical molecular mechanics. For this compound, molecular modeling could be used to visualize the three-dimensional structure of the molecule and to simulate its interactions with other molecules or its behavior in different solvent environments.

Simulations could provide insights into the molecule's dynamics and its potential interactions with biological targets, which would be particularly relevant given the pharmacological interest in quinoxaline derivatives. However, specific molecular modeling and simulation studies for this compound are not currently available in the scientific literature.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, computational methods could be used to predict sites of electrophilic and nucleophilic attack, calculate reaction barriers, and model the transition states of its chemical transformations. This would be particularly useful in understanding its behavior in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where it is known to participate.

While experimental studies have explored the reactivity of this compound, detailed computational predictions of its reactivity and in-depth mechanistic studies at a computational level are yet to be reported. Such investigations would provide a more complete picture of its chemical behavior.

Mechanistic Aspects of Biological Interactions Involving 4 Methoxytetrazolo 1,5 a Quinoxaline Derivatives

Investigation of Enzyme and Receptor Inhibition Mechanisms

Derivatives of the tetrazolo[1,5-a]quinoxaline (B8696438) scaffold have been investigated for their ability to inhibit specific enzymes, a key mechanism driving their pharmacological effects. A notable example is the action of 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) on mast cell activation. nih.gov Mechanistic studies have revealed that this compound interferes with crucial signaling pathways by targeting specific kinases.

The primary mechanism of action for 4-chlorotetrazolo[1,5-a]quinoxaline is the inhibition of the activating phosphorylation of Spleen tyrosine kinase (Syk). nih.gov Syk is a critical enzyme in the early stages of FcεRI-mediated signaling in mast cells, which leads to degranulation and the release of pro-inflammatory mediators. By preventing the activation of Syk, the compound effectively halts the downstream signaling cascade. nih.gov This inhibitory action extends to Linker for Activation of T-cells (LAT), another vital component in this pathway. nih.gov

Furthermore, the inhibition of Syk activation by this quinoxaline (B1680401) derivative leads to the suppression of downstream signaling molecules, including Akt and Mitogen-Activated Protein (MAP) kinases. These kinases are essential for the production and secretion of various pro-inflammatory cytokines, such as TNF-α and IL-4. nih.gov Interestingly, while the compound effectively inhibits the activation of Fyn and Syk, it shows minimal inhibitory effect on Lyn kinase in mast cells, indicating a degree of selectivity in its action. nih.gov The inhibition of mast cell degranulation by 4-chlorotetrazolo[1,5-a]quinoxaline has been shown to be reversible and dose-dependent. nih.gov

Table 1: Mechanistic Action of 4-chlorotetrazolo[1,5-a]quinoxaline in Mast Cells nih.gov
Target/ProcessObserved Mechanistic EffectDownstream Consequence
Syk KinaseInhibition of activating phosphorylationBlocks early FcεRI signaling events
LATInhibition of activating phosphorylationDisruption of signal propagation
Akt and MAP KinasesInhibition of activationSuppression of pro-inflammatory cytokine production (TNF-α, IL-4)
Fyn KinaseInhibition of activationContributes to overall signaling suppression
Lyn KinaseMinimal inhibition observedSuggests a degree of target selectivity

Studies on Tankyrase Inhibition by Substituted Tetrazolo[1,5-a]quinoxaline Derivatives

The tetrazolo[1,5-a]quinoxaline scaffold has served as a foundation for the development of potent inhibitors of tankyrase (TNKS) enzymes. nih.govnih.gov Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway. nih.gov

The mechanism of tankyrase inhibition by these derivatives is centered on their interaction with the PARP domain of TNKS1 and TNKS2. nih.gov By binding to the enzyme, these small molecules prevent the PARPylation of target proteins. A key substrate of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. The PARPylation of Axin marks it for ubiquitination and subsequent degradation by the proteasome.

By inhibiting tankyrase activity, tetrazolo[1,5-a]quinoxaline derivatives prevent the degradation of Axin. This leads to an accumulation and stabilization of the Axin protein, which in turn enhances the activity of the β-catenin destruction complex. nih.gov The functional consequence is the increased phosphorylation and degradation of β-catenin, effectively downregulating the canonical Wnt signaling pathway. This pathway is often dysregulated in various diseases, including cancer, making its inhibition a key therapeutic strategy. nih.gov For instance, a potent compound derived from tetrazolo[1,5-a]quinoxaline hits demonstrated significant TNKS inhibition and subsequent inhibitory activity on cellular WNT signaling. nih.gov

Analysis of Interactions with Biological Targets

The biological activity of 4-methoxytetrazolo[1,5-a]quinoxaline and its analogs is defined by their specific interactions with protein targets. As detailed in the preceding sections, these interactions are highly specific and trigger cascades of cellular events.

The primary biological targets identified for this class of compounds include:

Spleen Tyrosine Kinase (Syk): As a non-receptor tyrosine kinase, Syk is a crucial mediator of signal transduction downstream of various immunoreceptors. The interaction of 4-chlorotetrazolo[1,5-a]quinoxaline with Syk prevents its phosphorylation, which is the "on" switch for its enzymatic activity. nih.gov This interaction is foundational to the compound's anti-allergic and anti-inflammatory potential by suppressing mast cell activation. nih.gov

Tankyrase 1 and 2 (TNKS1/2): These enzymes are targeted within their PARP domain. nih.gov The interaction prevents the catalytic activity responsible for poly-ADP-ribosylation. The stabilization of the Axin protein complex is a direct mechanistic outcome of this interaction, thereby modulating the Wnt/β-catenin pathway. nih.gov

Downstream Signaling Proteins: While not primary targets, the functional state of proteins like LAT, Akt, and MAP kinases is directly affected by the inhibition of upstream targets like Syk. nih.gov The interaction analysis, therefore, extends to understanding how the inhibition of a primary target propagates through the signaling network.

These interactions highlight the ability of the tetrazolo[1,5-a]quinoxaline scaffold to engage with specific binding sites on key cellular enzymes, leading to the modulation of significant signaling pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (excluding activity data itself)

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a molecule influences its interaction with a biological target. For quinoxaline-based compounds, including the tetrazolo[1,5-a]quinoxaline series, certain structural features are mechanistically important for biological interactions.

The fundamental quinoxaline backbone is recognized as a key pharmacophore that establishes a common pattern of interaction within the binding pockets of target proteins. dntb.gov.ua The arrangement of nitrogen atoms in the pyrazine (B50134) ring and the fused benzene (B151609) ring creates a specific electronic and steric profile that can engage with amino acid residues like glutamate, tyrosine, and serine in a binding site. dntb.gov.ua

The nature and position of substituents on the quinoxaline ring system significantly modulate these interactions:

Electronic Effects: The introduction of substituents with different electronic properties (electron-donating or electron-withdrawing) alters the electron density distribution across the heterocyclic system. For instance, a methoxy (B1213986) group (as in this compound) is an electron-donating group. Such groups can enhance the molecule's ability to participate in hydrogen bonding or other electrostatic interactions within a protein's active site. rsc.orgsemanticscholar.org Conversely, electron-withdrawing groups like chlorine can also influence binding affinity, suggesting that a delicate electronic balance is often required for optimal interaction. semanticscholar.org

Lipophilicity: The lipophilic (fat-loving) nature of the molecule is an important factor. Modifications to the quinoxaline scaffold that alter its lipophilicity can affect its ability to cross cell membranes and access intracellular targets, as well as influence how it fits into hydrophobic pockets within a target enzyme or receptor.

Steric Factors: The size and shape of substituents play a critical role. Bulky groups can create steric hindrance, preventing the molecule from fitting properly into a binding site. However, in some cases, increased steric bulk can lead to more selective interactions if the target's binding pocket can accommodate it. rsc.org For example, studies on substituted tetrazolo[1,5-a]quinoxalines have shown that groups with increased steric demand can favor different reaction pathways, a principle that can be extrapolated to their interaction with biological macromolecules. rsc.org

These SAR insights help explain, from a mechanistic standpoint, why small changes to the molecular structure can lead to significant differences in biological target engagement, without focusing on the quantitative activity data itself.

Quantum Chemical Correlations with Biological Activity (e.g., energy band gap in relation to interaction potential)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which ultimately governs its reactivity and interaction potential with biological targets. These computational methods can correlate a molecule's subatomic properties with its observed biological activity.

Key quantum chemical parameters that are often studied include:

Molecular Geometry: DFT calculations can accurately predict the three-dimensional structure of molecules, including bond lengths and angles. This information is critical for understanding how a molecule like a tetrazolo[1,5-a]quinoxaline derivative will physically fit into the binding site of a protein.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity, which can be correlated with a stronger potential for interaction with a biological target.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). These maps are invaluable for predicting how a molecule will engage in electrostatic interactions, such as hydrogen bonding, with its biological target.

While specific DFT studies detailing the HOMO-LUMO gap of this compound and directly correlating it to a specific biological interaction potential were not found in the search results, this computational approach is a standard and powerful tool in medicinal chemistry. Studies on similar bioactive heterocyclic compounds regularly use DFT to verify molecular structures and gain insights into their quantum chemical properties, which are then used to rationalize their interactions with enzymes and receptors.

Applications of 4 Methoxytetrazolo 1,5 a Quinoxaline and Its Derivatives in Materials Science

Design and Assembly of Donor-Acceptor Emitter Structures

The design of efficient light-emitting materials often relies on a donor-acceptor (D-A) architecture, where an electron-donating unit is linked to an electron-accepting unit. This structure facilitates intramolecular charge transfer (ICT), a key process for tuning the emissive properties of a molecule. nih.gov Quinoxalines are recognized as versatile N-heterocyclic compounds that can be functionalized for use in various applications, including as components in D-A systems for organic light-emitting diodes (OLEDs) and organic solar cells. nih.govd-nb.info

Tetrazolo[1,5-a]quinoxalines, including the 4-methoxy derivative, are particularly valuable as stable precursors to quinoxaline-azides. nih.govd-nb.info This "masked azide" functionality allows for the controlled assembly of more complex structures using highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govd-nb.info In this process, the tetrazole ring opens to form an azide (B81097) in situ, which then reacts with an alkyne to create a 1,2,3-triazole linker. This triazole ring serves to connect the quinoxaline (B1680401) core (which can act as the donor or acceptor moiety) to another functional group introduced by the alkyne, thus completing the D-A assembly. nih.gov

Research has shown that 4-substituted tetrazolo[1,5-a]quinoxalines can be effectively converted into 1,2,3-triazoloquinoxalines. nih.gov The substituent at the 4-position influences the reaction's outcome. For electron-donating groups with low steric hindrance, such as the methoxy (B1213986) group in 4-Methoxytetrazolo[1,5-a]quinoxaline, the formation of the desired triazole product is favored. nih.gov This synthetic strategy provides a robust method for creating a library of D-A molecules with tailored properties. nih.govresearchgate.net

The table below summarizes the synthesis of various 1,2,3-triazole-substituted quinoxalines from tetrazolo[1,5-a]quinoxaline (B8696438) precursors via the CuAAC reaction, demonstrating the versatility of this assembly method.

Precursor CompoundAlkyne ReactantResulting Triazoloquinoxaline ProductReference
Tetrazolo[1,5-a]quinoxalinePhenylacetylene1-(Phenyl)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxaline nih.gov
Tetrazolo[1,5-a]quinoxaline1-Hexyne1-(Butyl)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxaline nih.gov
This compound1-Hexyne4-Methoxy-1-butyl- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxaline nih.gov
4-Methyltetrazolo[1,5-a]quinoxaline1-Hexyne4-Methyl-1-butyl- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxaline nih.gov

Exploration of Emissive Properties

The emissive properties of quinoxaline-based D-A molecules are central to their application in optoelectronics. These properties, including emission wavelength and quantum yield, are highly sensitive to the molecular structure. semanticscholar.orgnih.gov

The tetrazole unit in this compound does not typically contribute directly to the final emissive properties of the target material. Instead, its primary role is that of a synthetic enabler. The tetrazole moiety serves as a stable, solid, and easily handleable precursor that can be converted into a reactive azide intermediate under specific reaction conditions. nih.govd-nb.info This transformation is crucial for the subsequent CuAAC reaction that forms the triazole-linked D-A structure.

The true influence of the tetrazole unit is therefore indirect; it provides a pathway to specific molecular architectures that would be difficult to access otherwise. The photophysical properties of the final product are determined by the quinoxaline core, the group attached via the triazole linker, and the nature of the linker itself. rsc.org Studies on other tetrazole-containing compounds have shown that they can exhibit intrinsic fluorescence, which is often enhanced upon interaction with other molecules, but in the context of D-A emitters derived from tetrazolo[1,5-a]quinoxalines, the focus is on the properties of the triazole product. researchgate.net

The 1,2,3-triazole ring formed from the tetrazolo[1,5-a]quinoxaline precursor is more than just a passive linker; its electronic properties and spatial orientation significantly impact the performance of the D-A molecule. rsc.org The directionality and substitution pattern of the triazole linker can modulate the degree of electronic communication between the donor and acceptor units. This, in turn, affects the intramolecular charge transfer characteristics and the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). acs.org

These factors are critical for advanced fluorescence phenomena such as thermally activated delayed fluorescence (TADF). researchgate.netnih.gov TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). beilstein-journals.orgrsc.org This small gap allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC), significantly enhancing the efficiency of OLEDs. researchgate.net

While specific studies detailing the impact of triazole linker direction originating from this compound are limited, research on other D-A systems has demonstrated that altering the triazole's substitution pattern can dramatically change emission wavelengths and singlet-triplet gaps. rsc.org Enhanced charge separation, which can be tuned by the linker, is known to reduce the ΔEST, making the molecule a better candidate for TADF applications. rsc.org The CuAAC reaction used with tetrazolo[1,5-a]quinoxalines produces a specific regioisomer of the triazole, which locks in a particular electronic coupling and geometry between the donor and acceptor moieties. nih.gov

Relevance in Optoelectronic Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells)

Quinoxaline-based compounds are highly relevant in the field of optoelectronics. Their electron-deficient nature makes them excellent candidates for use as acceptor materials or as building blocks in emitters and polymers for various devices. nih.govsemanticscholar.org

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been widely described as donor or acceptor moieties in TADF emitters for high-efficiency OLEDs. nih.govd-nb.inforsc.org The ability to tune their electronic properties through synthetic modification allows for the creation of emitters that span the visible spectrum, including deep-red and near-infrared regions. rsc.orgresearchgate.net The D-A structures synthesized from tetrazolo[1,5-a]quinoxaline precursors are promising candidates for these applications, offering a pathway to novel TADF materials. nih.gov

Organic Solar Cells (OSCs): In addition to light emission, quinoxaline-based materials are used in light harvesting for organic solar cells. rsc.orgnih.gov They can be incorporated into polymers or used as non-fullerene acceptors (NFAs) in the active layer of OSCs. nih.govrsc.orgresearchgate.net The strong electron-accepting properties and broad absorption range of quinoxaline derivatives contribute to efficient charge generation and transport, key factors for high-performance solar cells. nih.gov The development of novel quinoxaline-based acceptors has led to OSCs with power conversion efficiencies approaching 20%. nih.gov

Metal Complexation Studies of Tetrazolo[1,5-a]quinoxaline Derivatives (e.g., Rhenium complexes)

The nitrogen atoms within the quinoxaline and triazole rings make the derivatives of tetrazolo[1,5-a]quinoxaline excellent ligands for forming organometallic complexes. researchgate.netbeilstein-journals.org These metal complexes are of interest for applications in catalysis and optoelectronics, as the metal center can introduce new photophysical and electrochemical properties. beilstein-journals.org

Studies have demonstrated the successful synthesis of rhenium(I) tricarbonyl complexes using 1,2,3-triazoloquinoxaline ligands derived from tetrazolo[1,5-a]quinoxalines. nih.govresearchgate.net The complexes are typically prepared by reacting the triazoloquinoxaline ligand with a rhenium precursor, such as rhenium pentacarbonyl bromide, in a solvent like toluene (B28343) at elevated temperatures. nih.gov

The resulting rhenium complexes have been characterized to understand their structural, absorption, and electrochemical properties. nih.gov The formation of these organometallic compounds expands the functional scope of tetrazolo[1,5-a]quinoxaline derivatives, opening up possibilities for their use as phosphorescent emitters or in photocatalysis. nih.govbeilstein-journals.org

The table below provides details on the synthesized Rhenium(I) complexes.

Ligand (Derived from Tetrazolo[1,5-a]quinoxaline)Rhenium PrecursorResulting ComplexReference
1-(Phenyl)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxalineRe(CO)₅Br[Re(CO)₃(1-phenyl- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxaline)Br] nih.gov
1-(Butyl)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxalineRe(CO)₅Br[Re(CO)₃(1-butyl- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxaline)Br] nih.gov
4-Methoxy-1-(4-methoxyphenyl)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxalineRe(CO)₅Br[Re(CO)₃(4-methoxy-1-(4-methoxyphenyl)- nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,5-b]quinoxaline)Br] nih.gov

Future Directions and Emerging Research Avenues for 4 Methoxytetrazolo 1,5 a Quinoxaline

Development of Novel Synthetic Strategies

The synthesis of the tetrazolo[1,5-a]quinoxaline (B8696438) scaffold has been approached through several routes, often involving multi-step processes. A common method involves the reaction of a substituted 2-chloroquinoxaline (B48734) with an azide (B81097) source, such as sodium azide, to facilitate the cyclization and formation of the tetrazole ring. iau.irnih.gov For instance, the synthesis of 4-amino substituted tetrazolo[1,5-a]quinoxalines has been achieved by first reacting 2,3-dichloroquinoxaline (B139996) with secondary amines, followed by treatment with sodium azide in dimethylsulfoxide (DMSO). iau.ir Another established pathway begins with o-1,2-phenylenediamine, which undergoes condensation to form a quinoxalinone, subsequent chlorination, and finally, introduction of the tetrazole ring via sodium azide. nih.govbeilstein-journals.org The specific synthesis of 4-Methoxytetrazolo[1,5-a]quinoxaline has been documented via the reaction of 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) with sodium methanolate. beilstein-journals.org

Future synthetic research will likely focus on improving the efficiency, sustainability, and versatility of these processes. Key areas for development include:

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing single-step synthetic pathways, such as the Ugi-azide four-component reaction, can significantly enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.net

Catalysis Innovation: Exploring novel catalytic systems, including transition-metal catalysts (e.g., copper) or metal-free approaches, could lead to milder reaction conditions and improved yields. researchgate.netresearchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have already been investigated for the conversion of tetrazolo[1,5-a]quinoxalines into other complex heterocycles. nih.govbeilstein-journals.org

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste generation, and improve atom economy is a critical future direction. This includes exploring electrochemical synthesis methods that can avoid the need for chemical oxidants or catalysts. researchgate.net

Late-Stage Functionalization: Creating methods to modify the core this compound structure in the final steps of a synthesis will allow for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Table 1: Overview of Synthetic Strategies for Tetrazolo[1,5-a]quinoxalines

Synthetic Strategy Starting Materials Key Reagents Reference
Azide Cyclocondensation 2-Chloro-3-methylquinoxaline Sodium Azide iau.irnih.gov
Sequential Amination and Cyclization 2,3-Dichloroquinoxaline Secondary Amines, Sodium Azide iau.ir
From o-phenylenediamine (B120857) o-1,2-phenylenediamine, Diethyl oxalate POCl₃, Sodium Azide nih.govbeilstein-journals.org
Substitution Reaction 4-Chlorotetrazolo[1,5-a]quinoxaline Sodium Methanolate beilstein-journals.org
Ugi-Azide Reaction Aldehyde, Amine, Isocyanide Azide source (e.g., TMSN₃) researchgate.net
Copper-Catalyzed Cyclization Quinoxalin-2(1H)-ones Azidotrimethylsilane (TMSN₃), Cu catalyst researchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. For the quinoxaline (B1680401) and triazoloquinoxaline scaffolds, docking methodologies and other computational approaches have been successfully employed to predict binding conformations, elucidate structure-activity relationships, and guide the design of new derivatives with enhanced biological activity, such as c-Met kinase inhibitors and adenosine (B11128) A3 receptor antagonists. nih.govnih.govnih.gov

For this compound, future computational research will be instrumental in rationally designing derivatives with tailored properties. Emerging avenues include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide highly accurate insights into reaction mechanisms and enzyme-ligand interactions at the electronic level, aiding in the design of more potent biological inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of this compound and its analogues within biological environments, such as protein binding pockets or cell membranes, offering a more realistic understanding of their interactions.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing chemical and biological data to predict the properties, activities, and synthetic accessibility of virtual compounds. This allows for the rapid in silico screening of vast chemical libraries to identify the most promising candidates for synthesis and testing.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for a specific biological activity, pharmacophore models can be used to screen large databases for new molecules, including novel tetrazolo[1,5-a]quinoxaline derivatives, that are likely to be active.

Exploration of New Biological Targets and Mechanisms

The fused quinoxaline heterocyclic system is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com The tetrazole ring itself is a well-known bioisostere for the carboxylic acid group, often used to improve the metabolic stability and pharmacokinetic profile of drug candidates. researchgate.net

The future exploration of this compound's biological potential will involve moving beyond preliminary screening to identify specific molecular targets and elucidate mechanisms of action.

Target Identification: Advanced chemical biology techniques, such as affinity chromatography, proteomics, and activity-based protein profiling, can be employed to identify the specific protein targets with which this compound and its active derivatives interact.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream effects on cellular pathways. For example, if a compound shows anticancer activity, studies would investigate its effects on cell cycle progression, apoptosis, or specific signaling pathways. mdpi.com

Expansion into New Therapeutic Areas: Based on the broad bioactivity of the parent scaffold, derivatives of this compound could be rationally designed and screened for activity against a wider range of diseases, including parasitic infections (e.g., malaria), neurodegenerative disorders, and metabolic diseases. researchgate.netmdpi.com

Table 2: Known and Potential Biological Activities of the Tetrazolo[1,5-a]quinoxaline Scaffold

Biological Activity Status Potential Targets/Mechanisms Reference
Anticonvulsant Demonstrated Modulation of ion channels or neurotransmitter receptors iau.irnih.gov
Antimicrobial Demonstrated Inhibition of cell wall synthesis, DNA gyrase, or other essential bacterial/fungal enzymes nih.govbeilstein-journals.orgnih.gov
Anticancer Potential Kinase inhibition (e.g., c-Met), induction of apoptosis, anti-proliferative effects nih.govmdpi.com
Anti-inflammatory Demonstrated Inhibition of inflammatory mediators (e.g., COX, LOX) nih.gov
Antiviral Demonstrated Inhibition of viral replication enzymes (e.g., polymerase, protease) nih.govbeilstein-journals.org

Integration into Next-Generation Materials Systems

The applications of quinoxaline-based compounds extend beyond pharmacology into the realm of materials science. Their electron-deficient nature and rigid, planar structure make them excellent candidates for use in organic electronics. nih.govbeilstein-journals.org Quinoxaline derivatives have been successfully incorporated into organic solar cell polymers and have been described as key components in materials for Thermally Activated Delayed Fluorescence (TADF) and Organic Light-Emitting Diodes (OLEDs). nih.govbeilstein-journals.org

The nitrogen-rich tetrazolo[1,5-a]quinoxaline framework, including the 4-methoxy derivative, presents unique opportunities for the development of advanced materials.

Organic Electronics: The electronic properties of this compound can be fine-tuned through chemical modification to develop new materials for use as electron-transport layers, host materials, or emitters in OLEDs and other organic electronic devices.

Organometallic Complexes and Catalysis: The multiple nitrogen atoms in the heterocyclic system provide excellent coordination sites for metal ions. This opens the door to creating novel organometallic complexes, such as those with rhenium, which could have applications in photoluminescent materials, sensors, or catalysis. nih.govbeilstein-journals.org

High-Energy Materials: The high nitrogen content and positive heat of formation characteristic of tetrazole-containing compounds suggest a potential for developing new, thermally stable high-energy density materials.

Chemosensors: By functionalizing the core structure with specific recognition moieties, derivatives of this compound could be designed as fluorescent or colorimetric sensors for the detection of specific ions or molecules.

The continued investigation into these future research avenues will be crucial for unlocking the full scientific and technological potential of this compound.

Q & A

Q. What are the primary synthetic routes for 4-Methoxytetrazolo[1,5-a]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chlorotetrazolo[1,5-a]quinoxaline with methanol under reflux conditions (20 h, 25°C), yielding this compound with ~84% efficiency . Alternative routes include azide-alkyne cycloaddition using sodium azide (NaN₃) and chloro-substituted quinoxalines in polar solvents like DMF at 60–80°C . Key factors affecting yield include:
  • Catalyst choice : Ir catalysts enhance intramolecular cyclization in visible light-mediated reactions .
  • Solvent : DMF or DMSO improves solubility of intermediates .
  • Temperature : Higher temperatures (80°C) reduce reaction time but may promote side reactions .

Q. How can researchers characterize this compound and validate its purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows distinct aromatic proton signals at δ 8.7–8.0 ppm and methoxy group resonance at δ 3.8–4.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., [M+H]⁺ = 240.0492 for C₁₀H₈N₅O) .
  • IR Spectroscopy : Peaks at ~1186 cm⁻¹ (C-O stretch) and ~1560 cm⁻¹ (tetrazole ring vibrations) .
  • Chromatography : Column chromatography (hexane/EtOAc) or TLC (Rf = 0.3–0.32) ensures purity .

Q. What are the foundational biological activities associated with tetrazolo[1,5-a]quinoxaline derivatives?

  • Methodological Answer : These compounds exhibit:
  • Antitumor Activity : Inhibition of lung cancer cell lines (IC₅₀ < 10 µM) via kinase (PIM, SK2) and PDE4/9/10A inhibition .
  • Antimicrobial Effects : Broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) through disruption of membrane integrity .
  • Neurological Modulation : Antagonism of adenosine A3 receptors (e.g., IC₅₀ = 8.2 µM for TLR7 inhibition) and GABAₐ receptor partial agonism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Key structural modifications include:
  • Substituent Position : Methoxy groups at C4 enhance receptor binding (e.g., A3 adenosine receptor selectivity increases 10-fold vs. C2 substitution) .
  • Heterocycle Fusion : Imidazo- or triazolo-fused derivatives improve solubility and blood-brain barrier penetration .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at C5 boosts antitumor potency by stabilizing π-π stacking with kinase active sites .
  • Data-Driven Optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4B or A3 receptor pockets .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Contradictions (e.g., dual agonist/antagonist effects on GABAₐ receptors) arise from:
  • Assay Variability : Standardize functional assays (e.g., Cl⁻ current ratios in patch-clamp vs. [³⁵S]TBPS binding) .
  • Subtype Specificity : Profile activity across receptor isoforms (e.g., α1β2γ2 vs. α5β3γ2 GABAₐ subtypes) .
  • Metabolite Interference : Use LC-MS to identify active metabolites in cell-based assays .
  • Cross-Validation : Compare in vitro (enzyme inhibition) and in vivo (e.g., Vogel conflict test for anxiolytic activity) .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Sustainable modifications include:
  • Solvent Replacement : Use glycerol or ethanol instead of DMF to reduce toxicity .
  • Catalyst Recycling : Employ cesium hydroxide (CsOH) for aerobic annulation, achieving 70–85% yield with minimal waste .
  • One-Pot Synthesis : Combine azide cyclization and methoxylation in a single step using TMS-azide and methanol .
  • Energy Efficiency : Microwave-assisted reactions reduce time (2 h vs. 24 h) and improve yield by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.